molecular formula C10H12F2O3 B12858578 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol

1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol

Katalognummer: B12858578
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: XYMCNUNSYULMPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, with an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3,5-dimethoxybenzaldehyde with a suitable reducing agent. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the aldehyde group to an alcohol group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanal or 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanoic acid.

    Reduction: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups contribute to its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Difluorophenyl)ethan-1-ol
  • 1-(3,5-Dimethoxyphenyl)ethan-1-ol
  • 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanone

Uniqueness: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H12F2O3

Molekulargewicht

218.20 g/mol

IUPAC-Name

1-(2,4-difluoro-3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H12F2O3/c1-5(13)6-4-7(14-2)9(12)10(15-3)8(6)11/h4-5,13H,1-3H3

InChI-Schlüssel

XYMCNUNSYULMPH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C(=C1F)OC)F)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.